molecular formula C24H20ClN3O B12122180 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

Cat. No.: B12122180
M. Wt: 401.9 g/mol
InChI Key: VJWZAIFDQGHZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a complex organic compound that features a benzene ring substituted with a chloro group and a propoxy chain linked to a methylindoloquinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene typically involves multiple steps:

  • Formation of the Indoloquinoxaline Core:

    • Starting with 4-methylindole and 1,2-diaminobenzene, the indoloquinoxaline core is synthesized through a cyclization reaction.
    • Reaction conditions: Reflux in ethanol with a catalytic amount of acid.
  • Attachment of the Propoxy Chain:

    • The indoloquinoxaline core is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form the propoxy chain.
    • Reaction conditions: Heating in an aprotic solvent like dimethylformamide.
  • Final Substitution on the Benzene Ring:

    • The intermediate product is then reacted with 1-chloro-4-iodobenzene under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reaction) to yield the final compound.
    • Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene).

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production would require optimization for scale-up. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalyst Recycling: To reduce costs and environmental impact.

    Process Optimization: To maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The quinoxaline ring can be reduced to tetrahydroquinoxaline under hydrogenation conditions.

    Substitution: The chloro group on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles (e.g., amines) in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing anticancer or antimicrobial agents.

    Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a fluorescent probe.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene involves:

    Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or oxidative stress.

Comparison with Similar Compounds

    1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene: Similar structure but with an ethoxy chain instead of a propoxy chain.

    1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)butoxy]benzene: Similar structure but with a butoxy chain instead of a propoxy chain.

Uniqueness:

  • The propoxy chain in 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene provides a balance between hydrophobicity and flexibility, potentially enhancing its interaction with biological targets compared to its ethoxy and butoxy analogs.

Properties

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

6-[3-(4-chlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H20ClN3O/c1-16-6-4-7-19-22-24(27-21-9-3-2-8-20(21)26-22)28(23(16)19)14-5-15-29-18-12-10-17(25)11-13-18/h2-4,6-13H,5,14-15H2,1H3

InChI Key

VJWZAIFDQGHZGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.